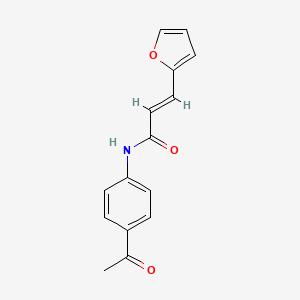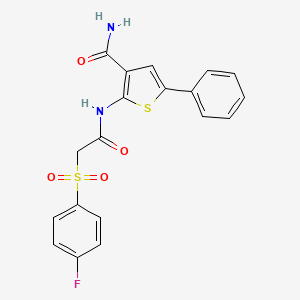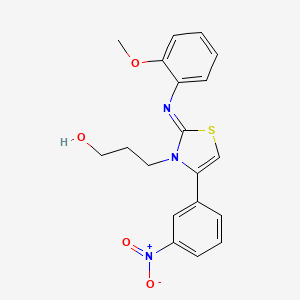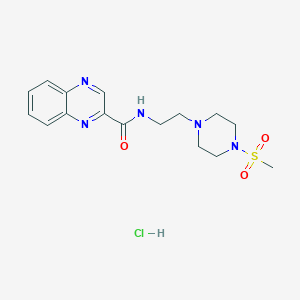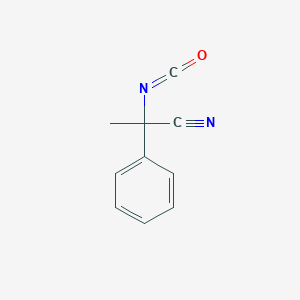
2-Isocyanato-2-phenylpropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isocyanato-2-phenylpropanenitrile, also known as 2-isocyanato-2-phenylacetonitrile, is a chemical compound with the molecular formula C10H8N2O . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of isocyanates, including this compound, has been a topic of research. One method involves the replacement reaction of phenyl isothiocyanate and corresponding amines with dimethylbenzene as a solvent . This method is advantageous due to its low toxicity, safety, cost-effectiveness, and potential for industrial production .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C9H6N2O/c10-6-9(11-7-12)8-4-2-1-3-5-8/h1-5,9H . The molecular weight is approximately 158.16 . Chemical Reactions Analysis
Isocyanates, including this compound, can undergo various reactions. For instance, they can react with water in a hydrolysis reaction to form carbamate or imidic acid . Another reaction involves the base-catalyzed thiol-isocyanate “click” reactions, which can rapidly generate functional, patterned, and multicomponent polymer brush surfaces .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The molecular weight is approximately 158.16 , and the molecular formula is C10H8N2O .科学的研究の応用
Synthesis of Heterocyclic Compounds
The reaction of substituted phenyl isocyanates with 2-amino-2-phenylpropanenitrile has been utilized to synthesize substituted 1-(1-cyanoethyl-1-phenyl)-3-phenylureas. These compounds, through further chemical transformations, lead to the formation of substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones, demonstrating the potential of phenyl isocyanate derivatives in creating complex organic molecules with potential applications in medicinal chemistry and material science (Sedlák et al., 2005).
Radical Chain Reactions for Aromatic Substitution
2-Isocyanobiphenyls, closely related to 2-Isocyanato-2-phenylpropanenitrile, react with aromatic aldehydes via base-promoted homolytic aromatic substitution to yield 6-aroylated phenanthridines. These reactions, facilitated by acyl radicals and imidoyl radicals, showcase the chemical versatility and reactive potential of isocyanate compounds in synthesizing complex aromatic structures (Leifert et al., 2013).
Creation of Antimicrobial Agents
Studies have also explored the synthesis of novel heterocyclic compounds incorporating sulfamoyl moieties, derived from reactions with phenyl isocyanate. These compounds exhibit antimicrobial properties, underscoring the utility of isocyanate derivatives in developing new antimicrobial agents (Darwish et al., 2014).
Material Science Applications
In the realm of materials science, reactions involving phenyl isocyanate have been employed to study the bonding of urethane components to aluminum surfaces. This research has implications for the development of coatings and adhesives, providing insights into the interactions at the molecular level between isocyanates and metal surfaces (Kim et al., 2005).
Polymer Science
The reactivity of isocyanates with urethanes and conditions for allophanate formation have been investigated, offering valuable information for the polymer industry, particularly in the synthesis and stabilization of polyurethane materials (Lapprand et al., 2005).
Safety and Hazards
The safety information available indicates that 2-Isocyanato-2-phenylpropanenitrile is associated with several hazard statements, including H302, H312, H315, H319, H332, H334, H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), may cause allergy or asthma symptoms or breathing difficulties if inhaled (H334), and may cause respiratory irritation (H335) .
将来の方向性
The future directions for the study and application of 2-Isocyanato-2-phenylpropanenitrile and other isocyanates are promising. There is a growing interest in the development of bio-based isocyanates due to environmental concerns about fossil-based isocyanates . The elimination of phosgene, a highly toxic and reactive compound currently used in the production of isocyanates, is seen as a key step towards the production of green polyurethanes .
特性
IUPAC Name |
2-isocyanato-2-phenylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-10(7-11,12-8-13)9-5-3-2-4-6-9/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJBLQINBRYCDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1=CC=CC=C1)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-([1,1'-biphenyl]-4-yl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2882024.png)
![4-(7-Azabicyclo[2.2.1]heptan-7-yl)-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B2882026.png)
![(E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2882027.png)
![1-[2-(Methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2882028.png)

![8-fluoro-5-(3-methoxybenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2882034.png)
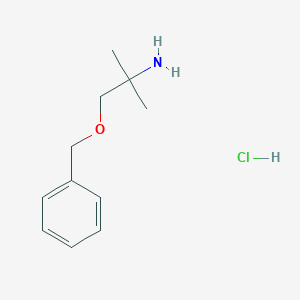
![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2882037.png)
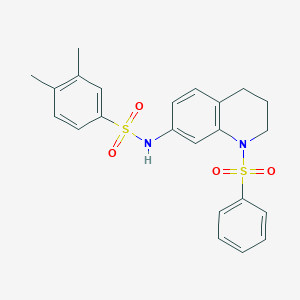
![(E)-N-(4-butylphenyl)-3-[5-chloro-1-(1,1-dioxothiolan-3-yl)-3-methylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2882042.png)
